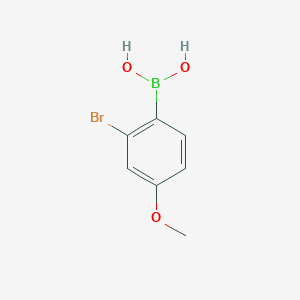

2-Bromo-4-methoxyphenylboronic acid

Übersicht

Beschreibung

2-Bromo-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyphenylboronic acid typically involves the reaction of 2-bromo-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Formation of Grignard Reagent: 2-Bromo-4-methoxyphenyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.

Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate at low temperatures.

Hydrolysis: The resulting boronate ester is hydrolyzed with aqueous acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: It can be oxidized to form phenols or quinones.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols and Quinones: Formed through oxidation.

Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-methoxyphenylboronic acid has several applications in scientific research:

Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Medicinal Chemistry: Used in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Biological Research: Used as a tool for studying enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

Wirkmechanismus

The primary mechanism of action of 2-Bromo-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-2-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2,4,6-Trimethylphenylboronic acid

Uniqueness

2-Bromo-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methoxy groups allows for versatile functionalization and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Bromo-4-methoxyphenylboronic acid (C₁₃H₁₉BBrO₃) is a specialized organoboron compound notable for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C₁₃H₁₉BBrO₃

- Molecular Weight : Approximately 307.1 g/mol

- Appearance : White to almost white powder

- Melting Point : 26-28 °C

Research indicates that this compound acts primarily as an enzyme inhibitor , particularly targeting carbonic anhydrases. These enzymes play crucial roles in physiological processes, including pH regulation and ion transport. The compound has shown effectiveness in inhibiting fungal beta-carbonic anhydrases from pathogens such as Candida albicans and Cryptococcus neoformans, suggesting its potential utility in antifungal therapies.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Carbonic Anhydrases : This compound binds to the active site of carbonic anhydrases, blocking their catalytic activity. This inhibition mechanism is crucial for developing treatments for fungal infections.

- Antifungal Properties : Studies have demonstrated that this compound exhibits antifungal activity against specific pathogens, making it a candidate for further research in antifungal drug development.

Study 1: Antifungal Activity Against Candida albicans

In a controlled study, this compound was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations below 10 µM, with a selectivity index (SI) greater than 50, highlighting its potential as a selective antifungal agent .

Study 2: Inhibition of Carbonic Anhydrases

Another study focused on the compound's ability to inhibit various carbonic anhydrases. The binding affinity was measured using enzyme assays, revealing that the compound effectively inhibits both cytosolic and mitochondrial forms of the enzyme. This inhibition was confirmed through kinetic studies, which demonstrated competitive inhibition with respect to bicarbonate .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₁₉BBrO₃ | Effective carbonic anhydrase inhibitor |

| 4-Methoxyphenylboronic Acid Pinacol Ester | C₁₃H₁₉B₃O₃ | Lacks bromine; used in similar reactions |

| 2-Bromo-5-methoxyphenylboronic Acid Pinacol Ester | C₁₃H₁₈BBrO₃ | Different methoxy group position; similar reactivity |

Eigenschaften

IUPAC Name |

(2-bromo-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAGASZZPOEXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.